3-氯-1H-吲唑-6-羧酸,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

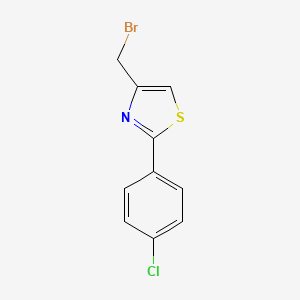

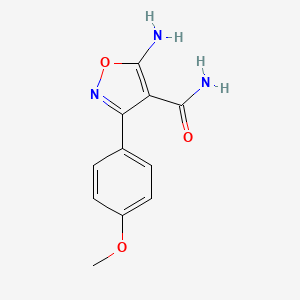

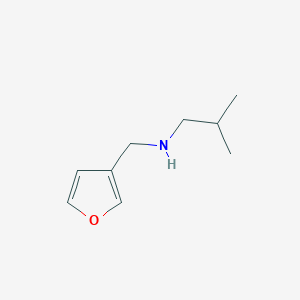

3-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound . It is an important intermediate in medicinal chemistry, used for constructing active pharmaceutical molecules . The compound contains an indazole structural motif, which is found in several recently marketed drugs .

Synthesis Analysis

The synthesis of indazoles, including 3-Chloro-1H-indazole-6-carboxylic acid, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-indazole-6-carboxylic acid is represented by the linear formula C8H5ClN2O2 . The InChI code for the compound is 1S/C8H5ClN2O2/c9-7-5-2-1-4 (8 (12)13)3-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1H-indazole-6-carboxylic acid include a molecular weight of 196.59 .科学研究应用

Medicinal Chemistry: Antihypertensive and Anticancer Applications

3-Chloro-1H-indazole-6-carboxylic acid: is a valuable compound in medicinal chemistry due to its indazole core, which is present in many pharmacologically active molecules. Indazoles are known for their antihypertensive and anticancer properties . They are used in the synthesis of various drugs that target these conditions by inhibiting specific pathways or enzymes involved in disease progression.

Material Science: Synthesis of Novel Compounds

In material science, this compound serves as a precursor for the synthesis of novel materials with potential applications in electronics and photonics . Its ability to act as a building block for more complex structures makes it a subject of interest for developing new materials with unique properties.

Industrial Chemistry: Manufacturing of Substances

Indazole derivatives, including 3-Chloro-1H-indazole-6-carboxylic acid , are used in the industrial synthesis of various chemicals. They are employed in the manufacture of substances that require specific structural features provided by the indazole ring .

Environmental Science: Study of Environmental Impact

This compound is also studied in environmental science to understand its behavior and impact on ecosystems. Research may focus on its biodegradability, potential toxicity, and long-term effects on environmental health .

Analytical Chemistry: Development of Analytical Methods

In analytical chemistry, 3-Chloro-1H-indazole-6-carboxylic acid can be used to develop new analytical methods for detecting similar structures or as a standard in quantitative analysis. Its well-defined structure and properties make it suitable for method calibration and validation.

Biochemistry Research: Kinase Inhibition

Biochemically, it’s an important motif for kinase inhibitors, which are crucial in signaling pathways within cells. Research into 3-Chloro-1H-indazole-6-carboxylic acid and its derivatives can lead to the development of new treatments for diseases where kinase activity is dysregulated .

未来方向

Indazole-containing heterocyclic compounds, including 3-Chloro-1H-indazole-6-carboxylic acid, have aroused great interest in recent years because of their wide variety of biological properties . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用机制

Target of Action

Indazole derivatives, the family to which this compound belongs, have been reported to exhibit a wide variety of biological properties . They have been used in the treatment of various pathological conditions, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Mode of Action

Indazole compounds are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .

Biochemical Pathways

Indazole derivatives have been reported to impact a range of biochemical pathways, including those involved in inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, and hypertension .

Result of Action

Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may have cytostatic or cytotoxic effects .

属性

IUPAC Name |

3-chloro-2H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAKHZOIUAECGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672250 |

Source

|

| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1H-indazole-6-carboxylic acid | |

CAS RN |

1086391-21-0 |

Source

|

| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)